molecular formula C17H17FN4O B2519295 4-({4-[(5-Fluoropyrimidin-2-yl)oxy]piperidin-1-yl}methyl)benzonitrile CAS No. 2380095-22-5

4-({4-[(5-Fluoropyrimidin-2-yl)oxy]piperidin-1-yl}methyl)benzonitrile

Cat. No.: B2519295
CAS No.: 2380095-22-5
M. Wt: 312.348
InChI Key: KGEIPHCGRYGMJU-UHFFFAOYSA-N
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Description

4-({4-[(5-Fluoropyrimidin-2-yl)oxy]piperidin-1-yl}methyl)benzonitrile is a complex organic compound that features a fluoropyrimidine moiety linked to a piperidine ring, which is further connected to a benzonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({4-[(5-Fluoropyrimidin-2-yl)oxy]piperidin-1-yl}methyl)benzonitrile typically involves multiple steps, starting with the preparation of the fluoropyrimidine intermediate. This intermediate is then reacted with piperidine under controlled conditions to form the desired product. Common reagents used in these reactions include bases like potassium carbonate and solvents such as dimethylformamide (DMF).

Industrial Production Methods

Industrial production methods for this compound may involve optimization of reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-({4-[(5-Fluoropyrimidin-2-yl)oxy]piperidin-1-yl}methyl)benzonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluoropyrimidine moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

4-({4-[(5-Fluoropyrimidin-2-yl)oxy]piperidin-1-yl}methyl)benzonitrile has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 4-({4-[(5-Fluoropyrimidin-2-yl)oxy]piperidin-1-yl}methyl)benzonitrile involves its interaction with specific molecular targets. The fluoropyrimidine moiety can interact with nucleic acids, potentially inhibiting certain enzymes or interfering with DNA replication. The piperidine ring may enhance the compound’s binding affinity to its targets, while the benzonitrile group can contribute to its overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(5-Fluoropyrimidin-2-yl)piperazin-1-yl]aniline
  • 3-(6-Pyridin-3-yl)-2-[4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidin-1-yl]benzonitrile

Uniqueness

4-({4-[(5-Fluoropyrimidin-2-yl)oxy]piperidin-1-yl}methyl)benzonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluoropyrimidine moiety, in particular, sets it apart from other similar compounds, potentially enhancing its efficacy in certain applications.

Properties

IUPAC Name

4-[[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]methyl]benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN4O/c18-15-10-20-17(21-11-15)23-16-5-7-22(8-6-16)12-14-3-1-13(9-19)2-4-14/h1-4,10-11,16H,5-8,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGEIPHCGRYGMJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NC=C(C=N2)F)CC3=CC=C(C=C3)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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